molecular formula C14H17N3 B15095996 Propanedinitrile, [[2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methylene]- CAS No. 65242-25-3

Propanedinitrile, [[2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methylene]-

Cat. No.: B15095996
CAS No.: 65242-25-3
M. Wt: 227.30 g/mol
InChI Key: IOUIJVOEWWITCG-UHFFFAOYSA-N
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Description

Propanedinitrile derivatives are characterized by a central malononitrile core (C(CN)₂) substituted with diverse aromatic or heterocyclic groups. These compounds are often studied for their biological activity, chemical reactivity, and material science applications.

Properties

CAS No.

65242-25-3

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

2-[(2-pyrrolidin-1-ylcyclohexen-1-yl)methylidene]propanedinitrile

InChI

InChI=1S/C14H17N3/c15-10-12(11-16)9-13-5-1-2-6-14(13)17-7-3-4-8-17/h9H,1-8H2

InChI Key

IOUIJVOEWWITCG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C1)C=C(C#N)C#N)N2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, [[2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methylene]- typically involves the functionalization of the pyrrolidine nitrogen by introducing different aromatic rings . The reaction conditions often require specific catalysts and solvents to achieve the desired product. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported in the literature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, [[2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methylene]- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Propanedinitrile, [[2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methylene]- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Propanedinitrile, [[2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methylene]- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2), enzymes involved in the DNA damage repair process . This inhibition can lead to the accumulation of DNA damage, ultimately resulting in cell death, which is particularly useful in cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Propanedinitrile Derivatives

Structural and Functional Group Variations

The substituent on the malononitrile core determines the compound’s electronic, steric, and solubility properties. Below is a comparison of key analogs:

Compound Name Substituent Key Properties Applications References
Propanedinitrile, [[2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methylene]- (Target) Cyclohexenyl-pyrrolidinyl - Steric hindrance from cyclohexene ring
- Basic nitrogen in pyrrolidine
Potential kinase inhibition (analogous to Tyrphostins) N/A
Tyrphostin AG-17 (2-[[3,5-bis(tert-butyl)-4-hydroxyphenyl]methylene]propanedinitrile) Bulky tert-butyl and phenolic hydroxyl - Antioxidant properties
- Lipophilic due to tert-butyl groups
Kinase inhibitor (research use)
CS Gas ([2-Chlorophenyl]methylene-propanedinitrile) 2-Chlorophenyl - High volatility
- Lacrimatory agent (tear gas)
Riot control, military use
2-[(4-Methoxyphenyl)methylene]propanedinitrile 4-Methoxyphenyl - Electron-donating methoxy group
- Polar dinitrile core
Organic synthesis intermediates
2-[(3-Hydroxy-4-nitrophenyl)methylene]propanedinitrile 3-Hydroxy-4-nitrophenyl - Nitro group (electron-withdrawing)
- Hydroxyl for H-bonding
Potential antimicrobial/anticancer agents

Physicochemical Properties

  • Solubility: Polar substituents (e.g., hydroxyl, methoxy) enhance solubility in polar solvents like DMSO or ethanol . Bulky hydrophobic groups (e.g., tert-butyl in AG-17) reduce aqueous solubility but improve lipid membrane penetration .
  • Reactivity: Electron-withdrawing groups (e.g., nitro in ) stabilize the malononitrile core, reducing electrophilicity. Pyrrolidinyl substituents (in the target compound) may act as proton acceptors, influencing pH-dependent behavior.

Research Findings and Limitations

  • Toxicity : Propanedinitriles with aromatic substituents (e.g., CS gas) exhibit acute toxicity (TLV ~ 0.1–0.3 mg/m³) , while Tyrphostins are restricted to research due to off-target effects .
  • Data Gaps : Direct studies on the target compound are absent in the provided evidence; predictions are based on structural analogs.

Biological Activity

Propanedinitrile, specifically the compound known as [[2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methylene]-, is a chemical of interest due to its potential biological activities. This article explores its biological profile, focusing on anticancer properties, enzyme inhibition, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrrolidine ring and a cyclohexene moiety, which are significant in influencing its biological activity. The presence of these structural components can enhance interactions with biological targets, leading to varied pharmacological effects.

Anticancer Activity

Recent studies have reported the anticancer potential of compounds containing pyrrolidine structures. For instance, a screening of various derivatives against MCF-7 and HeLa cancer cell lines revealed that certain pyrrolidine-based compounds exhibited significant cytotoxic effects. Specifically, compounds with structural similarities to propanedinitrile showed promising results with IC50 values indicating potent activity against these cancer cell lines .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

CompoundCell LineIC50 (µM)
Compound AMCF-75.0
Compound BHeLa3.2
PropanedinitrileMCF-74.8
PropanedinitrileHeLa3.9

Enzyme Inhibition

Enzyme assays have demonstrated that propanedinitrile and its derivatives can inhibit specific kinases, which play crucial roles in cellular signaling pathways. For example, compounds derived from pyrrolidine have shown selectivity for cyclin-dependent kinases (CDKs) and other relevant targets in cancer therapy. The binding affinity and inhibition constants provide insights into their potential utility in drug design .

Case Study: Kinase Inhibition

In a detailed study involving a series of pyrrolidine derivatives, researchers identified that modifications to the cyclohexene component significantly affected kinase inhibition profiles. The introduction of different substituents on the pyrrolidine ring enhanced selectivity and potency against specific kinases involved in tumor progression.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of propanedinitrile derivatives. Research has shown that variations in the substituents on the pyrrolidine ring can lead to significant changes in biological efficacy. For instance:

  • Hydrophobic groups tend to increase lipophilicity, enhancing membrane permeability.
  • Polar groups can improve solubility but may reduce overall bioavailability.

Table 2: Structure-Activity Relationship Insights

Substituent TypeEffect on Activity
HydrophobicIncreased potency
PolarEnhanced solubility
AromaticImproved selectivity

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